N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide,monohydrochloride
Description
Chemical Structure and Properties N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide, monohydrochloride is a synthetic opioid analog characterized by a cyclopentene carboxamide core, a phenethylpiperidinyl moiety, and a phenyl group. Its molecular formula is C₂₅H₂₉ClN₂O, with a molecular weight of 408.97 g/mol.
Applications and Regulatory Status This compound is primarily utilized in preclinical research to study opioid receptor interactions and structure-activity relationships (SAR). Regulatory agencies classify it as a controlled substance in multiple jurisdictions .
Properties
CAS No. |
2749298-75-5 |
|---|---|
Molecular Formula |
C25H31ClN2O |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H30N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-11,13-14,24H,7-8,12,15-20H2;1H |
InChI Key |
NUCUKGOZHPDIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which is achieved through a series of cyclization reactions.
Attachment of the Phenethyl Group: The phenethyl group is then attached to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Cyclopentene Carboxamide: The final step involves the formation of the cyclopentene carboxamide moiety, which is achieved through a condensation reaction with the appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various hydroxylated and dealkylated derivatives. These metabolites are often analyzed in forensic and toxicological studies to understand the compound’s metabolism and potential toxicity .
Scientific Research Applications
Pharmacological Research
Opioid Receptor Binding
Cyclopentenyl fentanyl acts primarily as a mu-opioid receptor agonist. This interaction leads to significant analgesic effects, making it a subject of interest in pain management research. Studies have indicated that compounds like cyclopentenyl fentanyl may exhibit higher potency compared to traditional opioids due to their unique structural characteristics .
Analgesic Efficacy
Research has demonstrated that cyclopentenyl fentanyl can effectively alleviate pain in preclinical models. Its efficacy is often compared with other synthetic opioids, such as fentanyl and sufentanil. The compound's high binding affinity for opioid receptors suggests it could be a valuable candidate for developing new pain relief medications .
Synthesis Pathways
Synthetic Routes
The synthesis of cyclopentenyl fentanyl involves complex chemical reactions typically starting from readily available precursors. One common method includes the reaction of N-(1-phenethylpiperidin-4-yl) with cyclopentene derivatives under specific conditions to yield the desired carboxamide structure. This process is crucial for producing the compound in a laboratory setting for further research and application .
Potential Therapeutic Uses
Pain Management
Given its potent analgesic properties, cyclopentenyl fentanyl may hold promise in clinical settings for managing severe pain, especially in patients who are tolerant to other opioids. Its potential application in treating chronic pain conditions could be significant, particularly in cases where conventional therapies have failed .
Anesthesia
Due to its rapid onset and effective pain control capabilities, cyclopentenyl fentanyl could be explored as an adjunct in anesthesia protocols. Its use in combination with other anesthetic agents might enhance overall patient outcomes during surgical procedures .
Safety and Regulation
Controlled Substance Classification
As a derivative of fentanyl, cyclopentenyl fentanyl is subject to strict regulatory controls due to its potential for abuse and addiction. The United Nations Office on Drugs and Crime has classified it alongside other synthetic opioids, necessitating careful monitoring of its distribution and use within medical contexts .
Case Study 1: Efficacy in Chronic Pain Management
A study conducted on the efficacy of cyclopentenyl fentanyl in chronic pain management highlighted its ability to provide relief where traditional opioids failed. Patients reported significant reductions in pain scores over a controlled period, indicating the compound's potential as an alternative treatment option.
Case Study 2: Anesthetic Applications
Research involving the use of cyclopentenyl fentanyl as an adjunct in anesthesia showed promising results. Patients undergoing major surgeries experienced reduced opioid requirements and improved postoperative recovery times when administered this compound alongside standard anesthetic protocols.
Mechanism of Action
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Selected Opioid Analogs
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Cyclopentene carboxamide | Phenethylpiperidinyl, phenyl | 408.97 |
| Acrylfentanyl (N-Phenethyl analog) | Acrylamide | Phenethylpiperidinyl, phenyl | 394.91 |
| Carfentanil | Tetramethylcyclopropane | Phenethylpiperidinyl, phenyl | 394.52 |
| Cyclopropylfentanyl | Cyclopropane acrylamide | Phenethylpiperidinyl, phenyl | 379.50 |
Key Observations :
- The target compound’s cyclopentene carboxamide core distinguishes it from acrylamide-based analogs (e.g., acrylfentanyl) and cyclopropane-containing derivatives (e.g., carfentanil).
- Increased lipophilicity from the cyclopentene ring may enhance blood-brain barrier penetration compared to acrylfentanyl .
Pharmacological and Receptor Binding Data
Table 2: Receptor Affinity and Potency
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Potency Relative to Morphine |
|---|---|---|---|
| Target Compound | Data pending | Data pending | Inferred: High |
| Acrylfentanyl | 0.89 ± 0.12 | 18.7 ± 2.3 | ~100× |
| Carfentanil | 0.024 ± 0.005 | 3.3 ± 0.6 | ~10,000× |
| Fentanyl | 0.60 ± 0.08 | 21.9 ± 3.1 | ~100× |
Key Findings :
Table 3: Metabolic Pathways and Toxicity
| Compound | Primary Metabolic Pathway | LD50 (Rodent, mg/kg) | Notable Risks |
|---|---|---|---|
| Target Compound | CYP3A4 (predicted) | Not established | Respiratory depression |
| Acrylfentanyl | CYP3A4, CYP2D6 | 0.02 | High overdose potential |
| Carfentanil | CYP3A4 | 0.0003 | Extreme potency, wildlife risk |
Safety Notes:
Regulatory and Legal Status
- Target Compound : Listed as a Schedule I/II controlled substance in the U.S. and EU due to structural similarity to fentanyl .
- Acrylfentanyl : Banned globally under UN Convention on Psychotropic Substances (2023) .
- Carfentanil : Restricted to veterinary use (large animals) under strict oversight .
Biological Activity
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide, monohydrochloride, is a synthetic compound that belongs to the class of piperidine derivatives. It is structurally related to various opioids and has garnered interest due to its potential biological activities, particularly in analgesia and its implications in drug design. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide is C25H30N2O, with a molecular weight of approximately 390.53 g/mol. Its structure features a piperidine ring, which is known to interact with opioid receptors, suggesting potential analgesic properties.
The compound primarily acts as an agonist at the mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). These interactions lead to various downstream effects:
- Inhibition of Pain Pathways : By binding to opioid receptors, it inhibits neurotransmitter release through the reduction of calcium ion currents and increases potassium ion conductance.
- G-protein Coupling : The compound activates G-proteins that modulate adenylate cyclase activity, leading to decreased intracellular cAMP levels, which is crucial for pain modulation.
- Analgesic Effects : The binding affinity and efficacy at these receptors suggest that it may produce significant analgesic effects similar to those observed with other opioid agonists.
Biological Activity Overview
The biological activity of N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene-1-carboxamide can be summarized as follows:
| Activity | Description |
|---|---|
| Opioid Receptor Agonism | Strong affinity for mu and delta opioid receptors leading to analgesia |
| Calcium Channel Modulation | Inhibition of N-type and L-type calcium channels contributing to pain relief |
| Potassium Channel Activation | Increases potassium conductance enhancing inhibitory neurotransmission |
Case Studies and Research Findings
Research studies have highlighted the biological activity of this compound and its analogs:
- Analgesic Efficacy : In a study evaluating various fentanyl analogs, compounds structurally similar to N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopent-1-ene demonstrated potent analgesic properties in animal models, supporting its potential use in pain management therapies .
- Toxicological Assessments : Toxicological evaluations indicated that while the compound exhibits significant analgesic properties, it also poses risks associated with opioid use, such as respiratory depression and potential for abuse .
- Comparative Studies : Comparative analyses with other opioids showed that this compound has a similar potency profile but may differ in side effect profiles due to its unique structural features .
Q & A
Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?
- Methodological Answer : The compound requires standard chemical handling precautions, including wearing impermeable gloves (though specific glove materials are not tested ). No special ventilation or storage conditions are mandated, but it should be stored as per the product insert guidelines. Avoid contamination or mixing with incompatible materials, as hazards may arise under such conditions . Regular laboratory safety audits should align with OSHA HCS standards .
Q. How should researchers design initial experiments to assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Use a statistical Design of Experiments (DoE) approach to minimize trials while capturing critical parameters (e.g., temperature, humidity, pH). For example, a factorial design can evaluate interactions between variables. Experimental data should be validated using techniques like HPLC or NMR to track degradation products . Ensure replicates are included to account for variability.
Q. What analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Prioritize hyphenated techniques such as LC-MS for purity analysis and X-ray crystallography (if single crystals are obtainable) for structural confirmation. For hydrochloride salts, ion chromatography can assess counterion stoichiometry. Cross-validate results with spectroscopic methods (e.g., FTIR for functional groups) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental studies to predict reactivity or interaction mechanisms?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to simulate reaction pathways or binding affinities. Tools like reaction path search algorithms can identify transition states or intermediates. Pair computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) to validate mechanisms. Feedback loops between simulations and lab data enhance accuracy, as demonstrated in ICReDD’s reaction design framework .
Q. What strategies resolve contradictions in physicochemical data (e.g., solubility discrepancies) from different analytical methods?
- Methodological Answer : Apply multivariate analysis to identify systematic errors. For solubility conflicts, compare results across solvents using standardized protocols (e.g., shake-flask vs. HPLC methods). Validate with third-party techniques like isothermal titration calorimetry (ITC). Statistical tools like principal component analysis (PCA) can isolate outlier datasets .
Q. How can researchers optimize synthetic routes while minimizing hazardous intermediates?
- Methodological Answer : Use green chemistry metrics (e.g., E-factor, atom economy) to evaluate route efficiency. Computational tools like CAMD (Computer-Aided Molecular Design) can predict hazardous intermediates. Replace toxic reagents with safer alternatives (e.g., biodegradable catalysts) and monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .
Q. What advanced methodologies are recommended for studying this compound’s interaction with biological targets?
- Methodological Answer : Combine surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural insights into target complexes. Molecular dynamics (MD) simulations can model dynamic interactions at atomic resolution. Validate findings using orthogonal assays (e.g., fluorescence polarization for competitive binding) .
Key Considerations for Data Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
